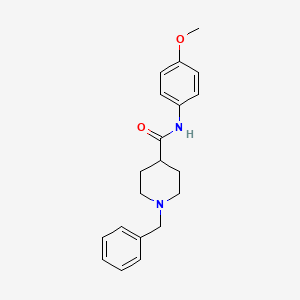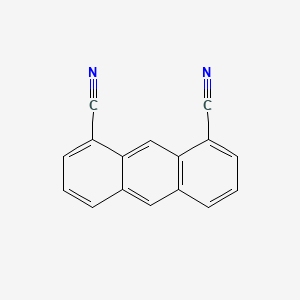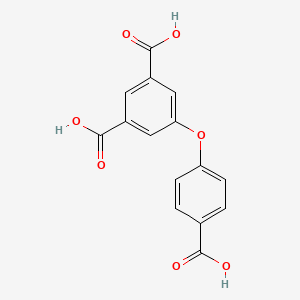
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. This particular compound is characterized by its long alkyl chains and the presence of a trimethylammonium group, which imparts its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Starting Materials: A tertiary amine (e.g., N,N,N-trimethylamine) and an alkyl halide (e.g., 1-bromoheptadecane).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) to facilitate the quaternization process.
Product Isolation: The product is usually isolated by precipitation or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters (e.g., temperature, pressure, and reactant concentrations) is common to optimize the production process.
化学反应分析
Types of Reactions
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often carried out in anhydrous solvents to prevent side reactions.
Substitution: Nucleophiles such as hydroxide ions, halide ions, or amines can be used in substitution reactions. These reactions are typically carried out in polar solvents such as water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in the formation of new quaternary ammonium compounds with different substituents.
科学研究应用
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a surfactant in various chemical reactions and processes, including emulsification, solubilization, and phase transfer catalysis.
Biology: In biological research, the compound is used as a disinfectant and antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: In industrial applications, the compound is used in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.
作用机制
The mechanism of action of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- involves its interaction with cell membranes. The compound’s long alkyl chains can insert into lipid bilayers, disrupting the membrane structure and leading to cell lysis. The trimethylammonium group enhances the compound’s ability to interact with negatively charged components of the cell membrane, further contributing to its antimicrobial activity.
相似化合物的比较
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- can be compared with other quaternary ammonium compounds, such as:
Cetyltrimethylammonium Bromide (CTAB): Similar to 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)-, CTAB is a surfactant with antimicrobial properties. CTAB has a shorter alkyl chain, which may affect its solubility and interaction with cell membranes.
Benzalkonium Chloride: Another quaternary ammonium compound with strong antimicrobial properties. Benzalkonium chloride has a benzyl group, which imparts different chemical properties compared to the long alkyl chains of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)-.
Dodecyltrimethylammonium Chloride: This compound has a shorter alkyl chain compared to 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)-, which may influence its surfactant properties and applications.
The uniqueness of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- lies in its specific alkyl chain length and the presence of the trimethylammonium group, which together contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
185810-19-9 |
|---|---|
分子式 |
C34H68NO2+ |
分子量 |
522.9 g/mol |
IUPAC 名称 |
trimethyl-(4-oxo-2-tetradecanoylheptadecyl)azanium |
InChI |
InChI=1S/C34H68NO2/c1-6-8-10-12-14-16-18-20-22-24-26-28-33(36)30-32(31-35(3,4)5)34(37)29-27-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3/q+1 |
InChI 键 |
NCZWQVUOHVLIJK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)CC(C[N+](C)(C)C)C(=O)CCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine](/img/structure/B11930003.png)



![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)
![(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B11930023.png)


![N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide](/img/structure/B11930034.png)




